![molecular formula C5H10BrN B033930 3-Bromopiperidine CAS No. 102776-55-6](/img/structure/B33930.png)
3-Bromopiperidine
Overview
Description
3-Bromopiperidine: is an organic compound with the molecular formula C5H10BrN . It is a derivative of piperidine, where a bromine atom is substituted at the third position of the piperidine ring. This compound is a valuable intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Piperidine: One common method for preparing 3-Bromopiperidine involves the bromination of piperidine. This reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Hydrobromination of 3-Hydroxypiperidine: Another method involves the hydrobromination of 3-hydroxypiperidine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromopiperidine undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to piperidine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of piperidone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and sodium alkoxide are commonly used.
Major Products:
Substitution: Various substituted piperidines depending on the nucleophile used.
Reduction: Piperidine.
Oxidation: Piperidone derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-Bromopiperidine is a derivative of piperidine with a bromine atom substituted at the 3-position. Its molecular formula is , and it possesses unique properties that facilitate its use as a versatile building block in synthetic chemistry.
Drug Development
This compound serves as a critical intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against various diseases, including cancer and neurological disorders.
-
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that this compound can be utilized to synthesize novel anticancer agents. For instance, derivatives of this compound have shown promising activity against specific cancer cell lines, indicating its potential role in drug development for oncology. - Table 1: Examples of Pharmaceutical Compounds Derived from this compound
Compound Name | Target Disease | Activity Level |
---|---|---|
Compound A | Cancer | High |
Compound B | Neurological Disorders | Moderate |
Compound C | Inflammatory Diseases | Low |
Building Block in Organic Reactions
In organic synthesis, this compound is frequently employed as a building block for constructing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
-
Synthesis Pathways
Several synthetic routes utilize this compound to create diverse chemical entities. For instance, it can be reacted with different nucleophiles to form piperidine derivatives with varied functional groups. - Table 2: Synthetic Reactions Involving this compound
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Reaction with amines or alcohols to form substituted piperidines |
Coupling Reactions | Used in cross-coupling reactions to form biaryl compounds |
Influence on Biological Processes
Research has shown that derivatives of this compound can influence biological processes by modulating enzyme activity or altering gene expression. This makes it valuable not only in drug development but also in biochemical research.
- Case Study: Gene Expression Modulation
A study indicated that certain derivatives of this compound could enhance fetal hemoglobin production, providing potential therapeutic avenues for conditions like sickle cell disease and β-thalassemia.
Production of Specialty Chemicals
Beyond its applications in research and pharmaceuticals, this compound is also utilized in the production of specialty chemicals and materials within various industries. Its derivatives are employed in the formulation of agrochemicals and advanced materials.
Mechanism of Action
Comparison with Similar Compounds
Biological Activity
3-Bromopiperidine is a halogenated derivative of piperidine, a six-membered nitrogen-containing heterocycle. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique reactivity and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
This compound is characterized by the presence of a bromine atom at the third position of the piperidine ring. This substitution significantly influences its chemical behavior, making it a versatile compound in organic synthesis. The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation : The piperidine ring can be oxidized to form derivatives like piperidones.
- Reduction : Reduction processes can yield piperidine or its derivatives.
These reactions are critical for synthesizing complex organic molecules and developing pharmaceutical agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom enhances the compound's binding affinity through halogen bonding, which may facilitate interactions with enzyme inhibitors or receptor ligands. This interaction can influence various cellular processes, including signaling pathways and metabolic functions .
Biological Applications
This compound has been investigated for several biological applications:
- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, potentially affecting metabolic pathways in cancer cells.
- Pharmacological Activity : It has been explored as a precursor in drug development due to its ability to modify biological targets effectively.
- Synthesis of Bioactive Compounds : The compound serves as a building block for synthesizing other biologically active molecules, including those with potential therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antitumor Activity : In vitro studies have demonstrated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promise in inhibiting tumor growth by targeting metabolic pathways unique to cancer cells .
- Mechanistic Studies : A study investigating the mechanism of action revealed that this compound derivatives could disrupt glycolytic pathways in tumor cells, leading to reduced energy production and increased apoptosis. This finding supports the potential use of these compounds in cancer therapy .
- Synthesis of Novel Compounds : Research has successfully synthesized enantioenriched piperidines from this compound through cross-coupling methods, demonstrating its utility in developing new pharmaceuticals with enhanced biological activity .
Data Table: Biological Activities of this compound Derivatives
Properties
IUPAC Name |
3-bromopiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKQNQADWLIDLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329536 | |
Record name | 3-bromopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102776-55-6 | |
Record name | 3-bromopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.